[1-(Difluoromethyl)cyclobutyl]methanol
Overview
Description
“[1-(Difluoromethyl)cyclobutyl]methanol” is a chemical compound with the molecular formula C6H10F2O. It has a molecular weight of 136.14 .
Molecular Structure Analysis
The InChI code for “[1-(Difluoromethyl)cyclobutyl]methanol” is 1S/C6H10F2O/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2 .Physical And Chemical Properties Analysis
“[1-(Difluoromethyl)cyclobutyl]methanol” is a liquid . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Pharmaceutical Synthesis
The difluoromethyl group in [1-(Difluoromethyl)cyclobutyl]methanol can be used to introduce fluorine into bioactive molecules, potentially enhancing their metabolic stability, bioavailability, and binding affinity . This compound could serve as a building block for the synthesis of novel pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Agrochemical Development
In agrochemistry, the introduction of fluorine atoms has been known to improve the activity and selectivity of pesticides and herbicides. [1-(Difluoromethyl)cyclobutyl]methanol could be utilized to synthesize difluorinated cyclobutyl derivatives that act as potent agrochemicals with enhanced uptake and longer-lasting effects .
Catalyst Design
Catalysts containing fluorinated ligands can exhibit increased activity and selectivity. [1-(Difluoromethyl)cyclobutyl]methanol could be used to synthesize ligands for transition metal catalysts, potentially leading to more efficient catalytic processes in organic synthesis .
Radiolabeling and Imaging
The difluoromethyl group can be a target for radiolabeling with fluorine-18, a positron-emitting isotope used in PET imaging. [1-(Difluoromethyl)cyclobutyl]methanol could be used to develop new PET imaging agents that help in the diagnosis and study of diseases .
Protein Engineering
The selective introduction of fluorine atoms into proteins can alter their physical and chemical properties. [1-(Difluoromethyl)cyclobutyl]methanol could be used in site-selective protein modification, aiding in the study of protein structure and function .
Green Chemistry
The compound’s potential for use in photochemical reactions offers a pathway to greener chemical processes. Its application in photochemical selective difluoroalkylation reactions could lead to the development of more environmentally friendly synthetic methods .
properties
IUPAC Name |
[1-(difluoromethyl)cyclobutyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNCAOFXDASSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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